(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3E)-6-methyl-3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- (3E)-6-methyl-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Uniqueness
Compared to similar compounds, (3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one exhibits unique properties due to the presence of the 4-methylphenyl group. This group influences the compound’s reactivity and interaction with biological targets, making it distinct in its chemical and biological behavior.
Properties
CAS No. |
488851-01-0 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C18H15NO3/c1-11-3-6-13(7-4-11)16(20)10-15-18(21)22-17-8-5-12(2)9-14(17)19-15/h3-10,20H,1-2H3/b16-10- |
InChI Key |
SQOKUOQMYDOYHD-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)C)OC2=O)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)C)OC2=O)O |
solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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